3-O-Methyl Colterol-d9
Overview
Description
3-O-Methyl Colterol-d9: is a deuterium-labeled compound with the molecular formula C13H12D9NO3 and a molecular weight of 248.37 g/mol . It is a derivative of 3-O-Methyl Colterol, where deuterium atoms replace hydrogen atoms. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl Colterol-d9 involves the incorporation of deuterium atoms into the 3-O-Methyl Colterol moleculeThe exact synthetic route and reaction conditions may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterium gas or deuterated reagents to achieve the desired isotopic labeling. The final product undergoes rigorous quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: 3-O-Methyl Colterol-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: 3-O-Methyl Colterol-d9 is used as a reference standard in analytical chemistry for the quantification and identification of related compounds. Its isotopic labeling allows for precise tracking and analysis of metabolic pathways .
Biology: In biological research, this compound is used to study metabolic processes and enzyme kinetics. Its deuterium labeling provides insights into the dynamics of biochemical reactions .
Medicine: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It helps in the development of new therapeutic agents by providing detailed metabolic profiles .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stable isotopic labeling makes it valuable for various applications, including quality control and process optimization .
Mechanism of Action
The mechanism of action of 3-O-Methyl Colterol-d9 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for prolonged activity in biological systems. The compound’s effects are mediated through its interaction with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
3-O-Methyl Colterol: The non-deuterated version of 3-O-Methyl Colterol-d9, used in similar research applications.
3-O-Methyl-D-glucopyranose: Another methylated compound used in metabolic studies.
Methyl 2,5-di-O-benzoyl-3-deoxypentofuranoside: A compound used in carbohydrate chemistry.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and analysis are essential .
Properties
IUPAC Name |
4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-8-11(16)9-5-6-10(15)12(7-9)17-4/h5-7,11,14-16H,8H2,1-4H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGNWNYBARIPKQ-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858027 | |
Record name | 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-83-4 | |
Record name | 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.